molecular formula C30H33F21LaO6 B103651 La(fod)3 CAS No. 19106-89-9

La(fod)3

Cat. No.: B103651
CAS No.: 19106-89-9
M. Wt: 1027.4 g/mol
InChI Key: ZBOYYNSAYKHYKM-KYQUTVEVSA-N
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Description

Lanthanum tris(6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedionate), commonly known as La(fod)3, is a coordination compound of lanthanum. It belongs to the class of metal beta-diketonates and is known for its unique luminescent properties. This compound is widely used in various scientific research applications due to its stability and ability to form complexes with other molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of lanthanum tris(6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedionate) typically involves the reaction of lanthanum chloride with 6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedione in the presence of a base. The reaction is carried out in an organic solvent such as ethanol or acetone under reflux conditions. The product is then purified by recrystallization.

Industrial Production Methods

In industrial settings, the production of lanthanum tris(6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedionate) follows a similar synthetic route but on a larger scale. The reaction is conducted in large reactors with precise control over temperature and reaction time to ensure high yield and purity. The final product is often obtained through multiple recrystallization steps to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

Lanthanum tris(6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedionate) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized in the presence of strong oxidizing agents.

    Reduction: It can be reduced using reducing agents such as sodium borohydride.

    Substitution: The ligand exchange reactions are common, where the 6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedionate ligands can be replaced by other ligands.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Ligand exchange reactions typically involve the use of other beta-diketones or similar ligands in an organic solvent under reflux conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of lanthanum oxide, while reduction may yield lanthanum complexes with reduced ligands.

Scientific Research Applications

Lanthanum tris(6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedionate) has a wide range of applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of other lanthanum complexes and as a catalyst in various organic reactions.

    Biology: Employed in the study of biological systems due to its luminescent properties, which allow for the tracking of molecular interactions.

    Medicine: Investigated for potential use in medical imaging and as a therapeutic agent due to its ability to form stable complexes with biomolecules.

    Industry: Utilized in the production of advanced materials, such as luminescent materials for displays and sensors.

Mechanism of Action

The mechanism by which lanthanum tris(6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedionate) exerts its effects is primarily through its ability to form stable complexes with other molecules. The lanthanum ion acts as a central metal ion, coordinating with the oxygen atoms of the 6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedionate ligands. This coordination allows the compound to interact with various molecular targets and pathways, leading to its diverse applications in research and industry.

Comparison with Similar Compounds

Lanthanum tris(6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedionate) can be compared with other similar compounds, such as:

    Europium tris(6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedionate): Similar luminescent properties but with different emission spectra.

    Samarium tris(6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedionate): Used in similar applications but with distinct photophysical properties.

    Lutetium tris(6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedionate): Often used in NMR studies due to its unique magnetic properties.

The uniqueness of lanthanum tris(6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedionate) lies in its specific coordination chemistry and the stability of its complexes, making it a valuable compound in various fields of research.

Properties

CAS No.

19106-89-9

Molecular Formula

C30H33F21LaO6

Molecular Weight

1027.4 g/mol

IUPAC Name

(Z)-6,6,7,7,8,8,8-heptafluoro-5-hydroxy-2,2-dimethyloct-4-en-3-one;lanthanum

InChI

InChI=1S/3C10H11F7O2.La/c3*1-7(2,3)5(18)4-6(19)8(11,12)9(13,14)10(15,16)17;/h3*4,19H,1-3H3;/b3*6-4-;

InChI Key

ZBOYYNSAYKHYKM-KYQUTVEVSA-N

SMILES

CC(C)(C)C(=CC(=O)C(C(C(F)(F)F)(F)F)(F)F)[O-].CC(C)(C)C(=CC(=O)C(C(C(F)(F)F)(F)F)(F)F)[O-].CC(C)(C)C(=CC(=O)C(C(C(F)(F)F)(F)F)(F)F)[O-].[La+3]

Isomeric SMILES

CC(C(=O)/C=C(\O)/C(F)(F)C(F)(F)C(F)(F)F)(C)C.CC(C(=O)/C=C(\O)/C(F)(F)C(F)(F)C(F)(F)F)(C)C.CC(C(=O)/C=C(\O)/C(F)(F)C(F)(F)C(F)(F)F)(C)C.[La]

Canonical SMILES

CC(C)(C)C(=O)C=C(C(C(C(F)(F)F)(F)F)(F)F)O.CC(C)(C)C(=O)C=C(C(C(C(F)(F)F)(F)F)(F)F)O.CC(C)(C)C(=O)C=C(C(C(C(F)(F)F)(F)F)(F)F)O.[La]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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